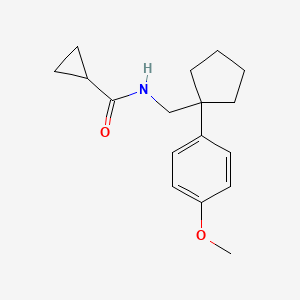
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to selectively bind to androgen receptors in skeletal muscle tissue, leading to increased muscle mass and strength without causing the negative side effects associated with anabolic steroids.
作用機序
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide selectively binds to androgen receptors in skeletal muscle tissue, leading to increased protein synthesis and muscle growth. This compound has also been shown to have a positive effect on bone density and strength, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, this compound has also been shown to have a positive effect on lipid metabolism and insulin sensitivity. This compound has been shown to decrease levels of LDL cholesterol and triglycerides while increasing levels of HDL cholesterol. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of using N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide in laboratory experiments is its selectivity for androgen receptors in skeletal muscle tissue. This allows researchers to study the effects of androgen receptor activation specifically in muscle tissue without the negative side effects associated with anabolic steroids. However, one limitation of using this compound in laboratory experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
将来の方向性
There are several potential future directions for research on N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other therapies for muscle wasting diseases and other conditions. Finally, there is interest in developing more potent and selective SARMs with improved pharmacokinetic properties for use in clinical settings.
合成法
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with cyclopentanone in the presence of sodium hydride to form the intermediate cyclopentyl ketone. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the final product, this compound.
科学的研究の応用
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting diseases, osteoporosis, and other conditions that result in muscle loss. In preclinical studies, this compound has been shown to increase muscle mass and strength in animal models without causing negative effects on the prostate or other tissues.
Safety and Hazards
特性
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-15-8-6-14(7-9-15)17(10-2-3-11-17)12-18-16(19)13-4-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXASQGRXFHXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)
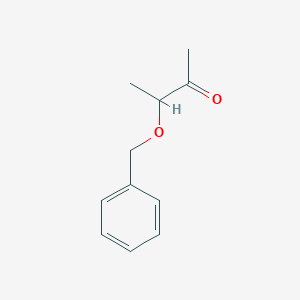
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
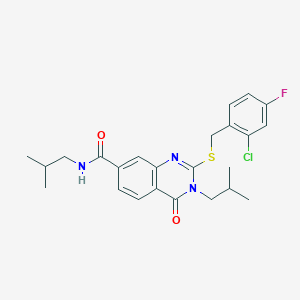
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)
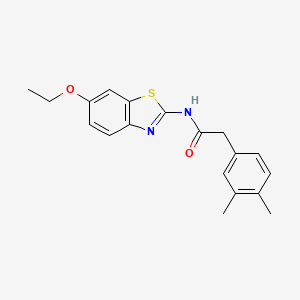
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)
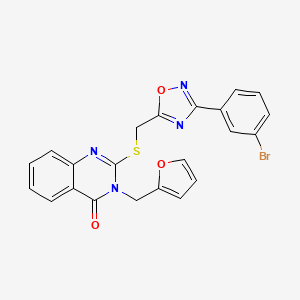
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B2951061.png)